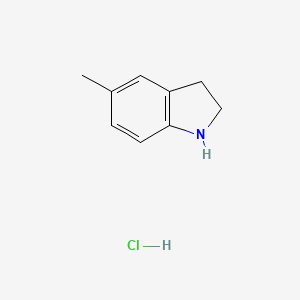

5-Methylindoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-7-2-3-9-8(6-7)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZRPGWQUGLMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-95-7 | |

| Record name | 1H-Indole, 2,3-dihydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylindoline hydrochloride CAS number

Technical Whitepaper: 5-Methylindoline Hydrochloride A Versatile Scaffold for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

5-Methylindoline hydrochloride (CAS: 1803594-95-7 for the HCl salt; Free Base CAS: 65826-95-1 ) is a critical bicyclic heterocyclic building block.[1] Structurally, it represents the reduced form of 5-methylindole, featuring a 2,3-dihydro-1H-indole core with a methyl substituent at the C5 position.[1]

Unlike its aromatic precursor (indole), the indoline moiety possesses a secondary amine with distinct basicity and nucleophilicity, making it a pivotal scaffold in the synthesis of GPCR ligands (particularly serotonin 5-HT receptors), kinase inhibitors , and antibacterial potentiators .[1] This guide details its physicochemical profile, synthesis protocols, and application logic in modern drug development.[1]

Chemical Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 5-Methylindoline hydrochloride |

| IUPAC Name | 5-methyl-2,3-dihydro-1H-indole hydrochloride |

| CAS Number (Salt) | 1803594-95-7 |

| CAS Number (Free Base) | 65826-95-1 |

| CAS Number (Precursor) | 614-96-0 (5-Methylindole) |

| Molecular Formula | C₉H₁₁N[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 169.65 g/mol (Salt); 133.19 g/mol (Base) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane) |

| Acidity (pKa) | ~4.5–5.5 (Conjugate acid of the indoline nitrogen) |

Synthesis & Manufacturing Protocols

The synthesis of 5-Methylindoline Hydrochloride typically proceeds via the selective reduction of the C2-C3 double bond of 5-methylindole, followed by acidification.[1]

Method A: Cyanoborohydride Reduction (Laboratory Scale)

Best for high functional group tolerance and small-scale preparation.[1]

-

Reagents: 5-Methylindole, Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid.[1]

-

Protocol:

-

Dissolve 5-methylindole (1.0 eq) in Glacial Acetic Acid at 15°C.

-

Slowly add NaBH₃CN (2.0–3.0 eq) portion-wise to prevent runaway exotherm.[1]

-

Stir at room temperature for 2–4 hours. Monitor by TLC (the indoline spot is more polar and fluoresces differently than indole).[1]

-

Quench: Pour mixture into ice water and basify with NaOH (pH > 10).

-

Extraction: Extract with Ethyl Acetate (3x).[1] Dry organic layer over Na₂SO₄ and concentrate to yield 5-Methylindoline (Free Base) as a pale oil/low-melting solid.[1]

-

-

Salt Formation:

Method B: Catalytic Hydrogenation (Scale-Up)

Best for green chemistry and industrial scalability.[1]

-

Reagents: H₂ gas (balloon or Parr shaker), Pd/C (10%) or PtO₂, Methanol/Acetic Acid.

-

Protocol:

Synthesis Logic Diagram

Figure 1: Step-wise synthesis pathway from the aromatic indole precursor to the stable hydrochloride salt.

Applications in Drug Discovery

5-Methylindoline serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1]

A. Kinase Inhibition (Staurosporine Analogs)

Indoline derivatives mimic the adenine ring of ATP.[1] The 5-methyl group provides a hydrophobic handle that can occupy the "gatekeeper" region or hydrophobic pocket I of kinase enzymes.[1]

-

Mechanism: The secondary amine acts as a hydrogen bond donor/acceptor pair within the hinge region of the kinase active site.[1]

B. GPCR Ligands (Serotonin/Dopamine)

The structure is a rigidified analog of phenethylamine and a reduced analog of tryptamine.[1]

-

Target: 5-HT (Serotonin) receptors.[1]

-

Utility: Synthesis of 5-methyltryptamine analogs or rigidified melatonin receptor agonists.[1] The 5-methyl group often enhances metabolic stability against hydroxylation.[1]

C. Antibacterial Synergism

Recent studies indicate that 5-methylindole and its derivatives can potentiate the activity of aminoglycosides against resistant bacteria (e.g., MRSA, S. aureus) by modulating bacterial signaling or membrane permeability.[1]

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore mapping of the 5-Methylindoline scaffold showing key interaction points.[1]

Handling, Stability, and Safety

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is significantly more stable to oxidation than the free base, which darkens upon air exposure (oxidation to indole or polymerization).[1]

-

Safety (GHS Classification):

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1] Avoid contact with strong oxidizing agents (e.g., H₂O₂, KMnO₄) which can re-aromatize the ring to 5-methylindole.[1]

References

-

National Institutes of Health (NIH) - PubChem. (n.d.).[1] 5-Methylindole (Precursor) Compound Summary. Retrieved from [Link][1]

-

Organic Syntheses. (n.d.). General procedures for Indole Reduction. Retrieved from [Link][1]

Sources

- 1. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1783558-27-9|4-Bromoindolin-7-amine|BLD Pharm [bldpharm.com]

- 3. 614-96-0|5-Methylindole|BLD Pharm [bldpharm.com]

- 4. 5-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 5-Methylindoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

5-Methylindoline hydrochloride chemical structure

An In-Depth Technical Guide to the Chemical Structure and Utility of 5-Methylindoline Hydrochloride

Abstract

5-Methylindoline hydrochloride is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug development. As a derivative of indoline, it provides a robust and versatile scaffold characterized by a bicyclic structure combining an aromatic benzene ring with a saturated five-membered nitrogen-containing ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it a highly practical intermediate for chemical synthesis. This guide offers a comprehensive examination of its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it delves into its synthetic pathways and highlights its crucial role as a building block in the development of complex, sp³-rich molecules with therapeutic potential, thereby serving as a critical resource for researchers and scientists in pharmaceutical R&D.

Chemical Identity and Nomenclature

The structural foundation of 5-Methylindoline hydrochloride is the indoline core, which is a 2,3-dihydro-1H-indole. A methyl group is substituted at the 5-position of the benzene ring. The "hydrochloride" designation indicates that the secondary amine in the five-membered ring is protonated, forming an ammonium salt with a chloride counter-ion. This salt formation is a common strategy in pharmaceutical chemistry to improve the handling, stability, and solubility of amine-containing compounds compared to the free base.

| Identifier | Value |

| IUPAC Name | 5-Methyl-2,3-dihydro-1H-indole hydrochloride |

| CAS Number | 65826-95-1 (for free base) |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| InChI Key | JFUAVVHABJWSFX-UHFFFAOYSA-N (for free base) |

| Canonical SMILES | CC1=CC2=C(C=C1)NCC2 |

Diagram 1: Logical Relationship of Molecular Attributes

Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 5-Methylindoline and its Derivatives

The indoline nucleus, a bicyclic heterocyclic amine, represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant pharmacological activities. 5-Methylindoline, a substituted indoline, and its corresponding hydrochloride salt serve as valuable starting materials and key intermediates in the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive overview of the known biological activities of 5-methylindoline derivatives, focusing on their mechanisms of action, preclinical data, and therapeutic potential. We will delve into the causality behind experimental designs and present detailed protocols to provide researchers and drug development professionals with actionable insights into this versatile chemical entity.

Chemical Profile: 5-Methylindoline

| Property | Data |

|---|---|

| Chemical Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Solid |

| CAS Number | 6872-06-6 |

| InChI Key | JFUAVVHABJWSFX-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich.

Primary Biological Activities and Mechanisms of Action

Research into 5-methylindoline and its direct derivatives has uncovered significant potential in several therapeutic areas, most notably in inflammation and infectious diseases. The core structure allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile.

Potent Anti-inflammatory Activity via Dual Enzyme Inhibition

A highly promising area of research involves indoline-based compounds, derived from precursors like 5-methylindoline-2,3-dione, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[3][4] This dual-inhibition strategy is a sophisticated approach to modulating the arachidonic acid (AA) cascade, a critical pathway in inflammation.

Causality of Dual Inhibition: The metabolism of arachidonic acid proceeds via three main pathways:

-

Cyclooxygenase (COX) Pathway: Produces pro-inflammatory prostaglandins. This is the target of NSAIDs.

-

5-Lipoxygenase (5-LOX) Pathway: Produces leukotrienes (LTs), potent mediators of inflammation involved in asthma and allergic diseases.[3][4]

-

Cytochrome P450 (CYP450) Pathway: Produces both pro-inflammatory acids and anti-inflammatory epoxyeicosatrienoic acids (EETs).

The therapeutic benefit of inhibiting only one pathway can be limited by substrate shunting, where the blocked substrate is diverted down an alternative inflammatory pathway. Furthermore, the anti-inflammatory EETs are rapidly degraded by soluble epoxide hydrolase (sEH) into less active, pro-inflammatory diols.[3][4]

A dual 5-LOX/sEH inhibitor provides a synergistic effect:

-

5-LOX Inhibition: Blocks the production of pro-inflammatory leukotrienes.

-

sEH Inhibition: Prevents the degradation of anti-inflammatory EETs, thereby increasing their tissue and plasma levels and promoting the resolution of inflammation.[4]

This polypharmacological approach offers the potential for enhanced efficacy and a better safety profile compared to traditional anti-inflammatory drugs.[3]

Antibacterial and Antibiotic Potentiation Activity

While direct studies on 5-methylindoline hydrochloride are limited, compelling evidence from the closely related compound, 5-methylindole , demonstrates significant antibacterial properties. This research highlights the potential of the 5-methyl-substituted indole/indoline core as a foundation for developing novel antimicrobial agents.

Key Findings:

-

Broad-Spectrum Activity: 5-methylindole exhibits substantial bactericidal activity against a range of both Gram-positive and Gram-negative bacterial pathogens.[5]

-

Efficacy Against Resistant Strains: The compound is effective against antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae.[5]

-

Antibiotic Potentiation: 5-methylindole enhances the efficacy of aminoglycoside antibiotics against S. aureus and MRSA, suggesting a synergistic mechanism that could help overcome existing resistance.[5]

The mechanism is thought to be related to the ability of indole compounds to interact with bacterial cell membranes and potentially interfere with signaling pathways, such as by interacting with the Mtr permease to increase bacterial uptake of antimicrobials.[5]

Potential as an Anticancer Agent Scaffold

The broader family of indole derivatives has been extensively investigated for anticancer properties. Studies on 5-nitroindole derivatives, which share the same core scaffold as 5-methylindoline, have shown promising results.

Mechanistic Insights from Analogs:

-

c-Myc G-Quadruplex Binding: Certain 5-nitroindole compounds have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[6][7] This stabilization represses gene transcription, leading to the downregulation of the c-Myc protein, which is a key driver of cell proliferation in many cancers.

-

Cell Cycle Arrest: Treatment of cancer cell lines with these compounds leads to a prominent arrest in the sub-G1/G1 phase of the cell cycle, indicative of apoptosis induction.[6]

These findings suggest that the 5-substituted indoline scaffold is a viable starting point for designing novel anticancer agents that target fundamental cancer pathways.

Preclinical Evidence: In Vitro and In Vivo Studies

The therapeutic potential of 5-methylindoline derivatives is supported by robust preclinical data from both cell-based assays and animal models of disease.

In Vitro Data Summary

The efficacy of these compounds has been quantified through various in vitro assays.

Table 1: Dual 5-LOX/sEH Inhibitory Activity of a Lead Indoline Derivative (Compound 73)

| Target Enzyme | Assay Type | IC₅₀ (μM) |

|---|---|---|

| Human 5-LOX | Cell-based (Neutrophils) | 0.35 ± 0.05 |

| Human sEH | Enzyme activity | 0.015 ± 0.002 |

Data from Corvino et al., J. Med. Chem. 2022.[3]

Table 2: Antibacterial Activity of 5-Methylindole

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 128 |

| MRSA | Gram-positive | 256 |

| Escherichia coli | Gram-negative | 256 |

| Klebsiella pneumoniae (MDR) | Gram-negative | 256 |

Data from He et al., PeerJ. 2022.[5]

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effects of indoline-based dual inhibitors have been validated in established animal models.

Model: Zymosan-Induced Peritonitis in Mice This is an experimental model of acute inflammation characterized by the recruitment of neutrophils and other leukocytes to the peritoneal cavity.[3]

Key Findings: A lead compound derived from an indoline scaffold (Compound 73) demonstrated remarkable efficacy in this model, significantly reducing the inflammatory response. This in vivo validation confirms that the potent in vitro activity translates to a physiological setting, underscoring the therapeutic potential of this compound class.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are outlined below.

Protocol 1: Synthesis of Spiro[indoline-3,2′-thiazolidine] Derivatives

This protocol describes the synthesis of indoline derivatives, starting from 5-methylindoline-2,3-dione, for evaluation as 5-LOX/sEH inhibitors.

Objective: To synthesize acylated spiro[indoline-3,2′-thiazolidine] derivatives.

Materials:

-

5-Methylindoline-2,3-dione

-

Mercaptoacetic acid

-

4-(aminomethyl)benzoic acid (or other primary amines)

-

Cyclohexanecarbonyl chloride

-

Appropriate solvents (e.g., ethanol, DCM) and reagents

Step-by-Step Procedure:

-

Condensation Reaction: In a suitable reaction vessel, react 5-methylindoline-2,3-dione with mercaptoacetic acid in the presence of a stoichiometric amount of a primary amine (e.g., 4-(aminomethyl)benzoic acid). This one-step reaction forms the spiro[indoline-3,2′-thiazolidine] core.[3]

-

Purification: Purify the resulting intermediate product using standard techniques such as recrystallization or column chromatography. Yields for this step are typically in the range of 55-85%.[3]

-

Acylation: Acylate the purified intermediate at the N-1 position of the indoline ring using an acylating agent like cyclohexanecarbonyl chloride in a solvent such as dichloromethane (DCM).[3]

-

Final Purification: Purify the final compound to yield the desired acylated derivative. Yields for this acylation step are typically around 55-60%.[3]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: In Vivo Zymosan-Induced Peritonitis Assay

This protocol details the in vivo model used to assess the anti-inflammatory activity of the synthesized compounds.

Objective: To quantify the anti-inflammatory effect of a test compound by measuring the reduction in leukocyte migration in a mouse peritonitis model.

Materials:

-

Male CD1 mice (or other appropriate strain)

-

Test compound (e.g., Indoline derivative 73)

-

Vehicle control (e.g., saline with DMSO)

-

Positive control (e.g., Zileuton)

-

Zymosan A from Saccharomyces cerevisiae

-

Phosphate-buffered saline (PBS)

-

Turk's solution for cell counting

Step-by-Step Procedure:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

Dosing: Randomly assign mice to treatment groups. Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection. A typical dose for a control like Zileuton is 10 mg/kg.[3]

-

Inflammation Induction: Thirty minutes after dosing, induce peritonitis by administering an i.p. injection of zymosan (e.g., 1 mg/mouse suspended in saline).

-

Incubation Period: Allow the inflammatory response to develop over a 4-hour period.

-

Sample Collection: At the end of the incubation period, humanely euthanize the mice. Collect the peritoneal exudate by washing the peritoneal cavity with a known volume of cold PBS (lavage).

-

Cell Counting: Add a small aliquot of the collected lavage fluid to Turk's solution. Count the total number of leukocytes using a hemocytometer under a light microscope.

-

Data Analysis: Calculate the total number of leukocytes per peritoneal cavity for each mouse. Compare the cell counts from the test compound group to the vehicle control group to determine the percentage inhibition of leukocyte migration. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Conclusion and Future Directions

The 5-methylindoline scaffold is a versatile and potent platform for the development of novel therapeutics. The evidence strongly supports the potential of its derivatives as powerful dual-action anti-inflammatory agents with a rational and sophisticated mechanism of action. Furthermore, promising data from related indole compounds suggest that this scaffold is a fertile ground for discovering new antibacterial agents, particularly those effective against resistant strains, and for designing targeted anticancer therapies.

Future research should focus on:

-

Synthesis of a focused library: Synthesize and screen 5-methylindoline hydrochloride derivatives specifically designed to optimize antibacterial and anticancer activities.

-

Mechanism of Action Studies: Elucidate the precise mechanisms by which 5-methylindole/indoline derivatives exert their antibacterial effects.

-

Pharmacokinetic Profiling: Evaluate the drug-like properties (ADME/Tox) of lead compounds to identify candidates suitable for further clinical development.

This guide consolidates the current understanding of 5-methylindoline's biological activity, providing a solid, evidence-based foundation for scientists and researchers to build upon in the quest for new and effective medicines.

References

-

He, Y., Wang, L., Zhang, Y., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PeerJ, 10, e14002. [Link]

-

Corvino, A., Fiorino, F., Severino, B., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15159–15182. [Link]

-

Corvino, A., Fiorino, F., Severino, B., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Center for Biotechnology Information. [Link]

-

Wikipedia contributors. (2023). 5-Methylindole. Wikipedia. [Link]

-

Saeed, A., Kalsoom, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistrySelect, 6(4), 675-681. [Link]

-

ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

Axios Research. (n.d.). 5-Methylisoindoline Hydrochloride. Axios Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Methylindole - Wikipedia [en.wikipedia.org]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility Profiling of 5-Methylindoline Hydrochloride

[1]

Executive Summary

In the development of pharmaceutical intermediates and fine chemicals, the solubility profile of key scaffolds dictates process efficiency. 5-Methylindoline hydrochloride (5-MI[1][2]·HCl), a reduced derivative of 5-methylindole, presents a classic case of an amphiphilic organic salt. Its solubility behavior is governed by the competition between its ionic chloride headgroup and the lipophilic methylated benzene-fused pyrrolidine core.

This technical guide provides a comprehensive analysis of the solubility landscape of 5-MI·HCl. It moves beyond static data points to establish a predictive framework and experimental methodology for researchers. We address the critical need for precise solvent selection in recrystallization, reaction medium optimization, and purification workflows.

Chemical Profile & Theoretical Basis[1]

To predict solubility, we must first deconstruct the molecule’s physicochemical identity. 5-Methylindoline hydrochloride differs significantly from its free base counterpart.[1]

-

Core Structure: Bicyclic system (Benzene fused to pyrrolidine).

-

Functional Groups: Secondary amine (protonated), Methyl substituent (C5 position).

-

Character: Ionic solid, Amphiphilic.

The Solvation Mechanism

The dissolution of 5-MI[1]·HCl involves the dissociation of the ammonium cation and chloride anion.

-

Protic Solvents (Water, Alcohols): Stabilize the ions via hydrogen bonding and high dielectric constants.

-

Aprotic Polar Solvents (DMSO, DMF): Solvate cations effectively but may leave anions "naked" (reactive), though solubility remains high due to polarity.

-

Non-Polar Solvents (Hexane, Toluene): Lack the dipole moment to overcome the crystal lattice energy of the salt.

Solubility Landscape: Predicted & Observed Trends

The following table summarizes the solubility behavior of 5-MI·HCl across standard solvent classes.[3][4][5][6] These classifications are derived from the "Like Dissolves Like" principle applied to organic hydrochloride salts and validated by process patent literature regarding indoline derivatives.

Table 1: Solubility Profile of 5-Methylindoline Hydrochloride

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Mechanistic Insight |

| Aqueous | Water (pH < 7) | High (>100 mg/mL) | Extraction / Work-up | Ionic dissociation is thermodynamically favorable.[1] |

| Lower Alcohols | Methanol, Ethanol | High (Cold & Hot) | Reaction Medium | Strong H-bonding solvation of the ammonium moiety.[1] |

| Higher Alcohols | Isopropanol (IPA), n-Butanol | Moderate (Temp.[1] Dependent) | Recrystallization | Steep solubility curve allows for high recovery upon cooling.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Stock Solutions | High dielectric constant disrupts the crystal lattice.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Partitioning | Soluble enough for extraction from water if ionic strength is high.[1] |

| Ethers/Esters | THF, Ethyl Acetate | Low | Antisolvent | Poor solvation of the chloride anion.[1] |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Antisolvent | Lack of polarity prevents lattice disruption.[1] |

Critical Note: While the Free Base (5-Methylindoline) is soluble in ethers and non-polar organic solvents, the Hydrochloride Salt is generally insoluble in them. This "Solubility Switch" is the fundamental principle for purification via acid-base extraction.[1]

Experimental Protocols for Solubility Determination

For process scale-up, "High" or "Low" is insufficient.[1] Precise quantitative data is required. The following protocols are designed to generate self-validating solubility curves.

Protocol A: Equilibrium Solubility (Gravimetric)

Best for generating saturation curves at specific temperatures.[1]

Reagents: 5-Methylindoline HCl (Dry), Test Solvents (HPLC Grade).

-

Saturation: Add excess 5-MI·HCl to 10 mL of solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Check: Ensure solid remains present.[7] If all dissolves, add more solid.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

-

Evaporation: Transfer a precise volume (

) to a pre-weighed weighing dish ( -

Quantitation: Weigh the residue (

).

Protocol B: Dynamic Visual Method (Polythermal)

Best for identifying Metastable Zone Width (MSZW) for crystallization.[1]

-

Preparation: Place a known mass (

) of 5-MI·HCl and volume ( -

Heating: Heat at 1°C/min until the solution becomes clear (

). -

Cooling: Cool at 1°C/min until nucleation (cloudiness) is observed (

). -

Iteration: Repeat with increasing concentrations to map the solubility boundary.

Visualization: Decision Logic & Workflows[1]

Solvent Selection Strategy for Recrystallization

The following diagram illustrates the logical flow for selecting the optimal solvent system for purifying 5-MI·HCl.

Figure 1: Decision tree for selecting a crystallization solvent system.[1] Blue nodes represent actions, Yellow diamonds represent decision points.

Solubility Determination Workflow

This workflow ensures data integrity during experimental determination.

Figure 2: Step-by-step workflow for accurate solubility determination (Method A vs. Method B).

Applications & Process Implications

Purification via "Salting Out" or Antisolvent

For 5-MI[1]·HCl, a Methanol/MTBE or Ethanol/Heptane system is often superior to single-solvent systems.

-

Procedure: Dissolve the crude salt in the minimum volume of hot Methanol. Slowly add Heptane (antisolvent) until slight turbidity persists. Cool slowly to 0°C. This exploits the extreme solubility differential between the alcohol (solvent) and the hydrocarbon (antisolvent).

Reaction Solvent Compatibility

When using 5-MI[1][5][6]·HCl as a nucleophile (after in-situ neutralization) or electrophile:

-

Avoid: Non-polar solvents (Toluene, Hexane) unless using Phase Transfer Catalysis (PTC).

-

Preferred: DMF or Acetonitrile. These dissolve the salt sufficiently to allow reaction kinetics to proceed without heterogeneous "slurry" limitations.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Sandoz Ltd. Indoline hydrochloride salts and process for their preparation. Patent CA2067040A1, 1992 . (Describes the preparation of indoline salts in alcoholic solvents).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329777122, 5-Methylindoline. (Source for chemical structure and physical property data of the parent base).

-

Mohan, R. Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Theory and Computation, 2022 . (Methodology for solubility determination of organic salts).

Sources

- 1. 5-Methylindole - Wikipedia [en.wikipedia.org]

- 2. CAS 1204600-16-7: 5-methylisoindoline HCl | CymitQuimica [cymitquimica.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 5-Methylisoindoline Hydrochloride - CAS - 1204600-16-7 | Axios Research [axios-research.com]

- 5. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 5-Methylindoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Methylindoline Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methylindoline hydrochloride, a valuable heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the practical aspects of its synthesis, detailed characterization, and its strategic application in the development of bioactive molecules. The information presented herein is curated to empower researchers with the foundational knowledge and procedural insights necessary for the effective utilization of this compound in a laboratory setting.

Introduction: The Significance of the Indoline Scaffold

The indoline structural motif is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The reduced form of indole, indoline and its derivatives, offer a three-dimensional structure that can favorably interact with biological targets. The introduction of a methyl group at the 5-position of the indoline ring, as in 5-methylindoline, provides a strategic point for molecular recognition and can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the hydrochloride salt of 5-methylindoline, which enhances its stability and solubility, making it a more convenient form for synthetic transformations and for use as a reference standard in drug development.

Synthesis of 5-Methylindoline Hydrochloride

The synthesis of 5-Methylindoline hydrochloride is a two-step process that begins with the catalytic hydrogenation of the readily available precursor, 5-methylindole, followed by the formation of the hydrochloride salt.

Step 1: Catalytic Hydrogenation of 5-Methylindole to 5-Methylindoline

The reduction of the indole ring system to an indoline is a critical transformation. Catalytic hydrogenation is the most common and efficient method to achieve this. The choice of catalyst and reaction conditions are paramount to ensure high yield and purity of the desired 5-methylindoline.

This protocol is adapted from established methods for the hydrogenation of substituted indoles and pyridines.[3][4][5]

Materials:

-

5-Methylindole

-

Glacial Acetic Acid (ACS grade)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen gas (high purity)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 5-methylindole (1.0 g) in glacial acetic acid (10 mL).

-

Carefully add Platinum(IV) oxide (5 mol %).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield crude 5-methylindoline as an oil.

Causality of Experimental Choices:

-

Glacial Acetic Acid as Solvent: The acidic medium protonates the indole, facilitating the hydrogenation of the heterocyclic ring.

-

Platinum(IV) Oxide (PtO₂) Catalyst: PtO₂ is a highly effective and versatile catalyst for the hydrogenation of a variety of functional groups, including the double bonds within the indole ring system.

-

High Pressure of Hydrogen: Elevated hydrogen pressure increases the concentration of hydrogen on the catalyst surface, thereby accelerating the rate of reduction.

Alternative Protocol: Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective alternative catalyst for this transformation.[6][7]

Procedure:

-

Prepare the Raney Nickel catalyst from a nickel-aluminum alloy according to standard procedures.[2]

-

In a hydrogenation apparatus, suspend the activated Raney Nickel in a solution of 5-methylindole in a suitable solvent (e.g., ethanol or water).[6]

-

Pressurize the system with hydrogen and stir at a controlled temperature and pressure until hydrogen uptake ceases.

-

Work-up the reaction mixture as described in the PtO₂ protocol, taking care to handle the pyrophoric Raney Nickel safely.

Step 2: Preparation of 5-Methylindoline Hydrochloride

The free base of 5-methylindoline is typically an oil. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.

This protocol is based on general methods for the formation of amine hydrochloride salts.[1]

Materials:

-

5-Methylindoline (crude oil from Step 1)

-

Diethyl ether or Dichloromethane (anhydrous)

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride

Procedure:

-

Dissolve the crude 5-methylindoline in a minimal amount of anhydrous diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.

-

A white precipitate of 5-methylindoline hydrochloride will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 5-methylindoline hydrochloride.

Causality of Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the introduction of water, which can interfere with the crystallization of the hydrochloride salt.

-

Cooling: Cooling the solution promotes the precipitation of the salt and can improve the yield and crystal quality.

Characterization of 5-Methylindoline Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations for 5-Methylindoline Hydrochloride |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), the aliphatic protons of the five-membered ring (two triplets around 3.0 and 3.5 ppm), the methyl group protons (a singlet around 2.3 ppm), and a broad singlet for the N-H proton (downfield, variable chemical shift). |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the indoline ring, and the methyl carbon.[8][9] |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and aromatic C=C bending.[10][11][12] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (5-methylindoline) after loss of HCl. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Applications in Drug Discovery and Development

5-Methylindoline hydrochloride serves as a versatile intermediate for the synthesis of a range of biologically active molecules. Its utility stems from the reactivity of the secondary amine within the indoline ring, which can be readily functionalized.

Building Block for Serotonin Receptor Modulators

The structural similarity of the indoline core to serotonin (5-hydroxytryptamine) makes it an attractive scaffold for the design of ligands for serotonin receptors.[13][14][15][16][17] These receptors are implicated in a variety of physiological and pathological processes, including mood regulation, cognition, and migraine. 5-Methylindoline can be used as a starting material to synthesize novel serotonin receptor agonists and antagonists with potential applications in the treatment of depression, anxiety, and other neurological disorders.

Intermediate in the Synthesis of Phosphodiesterase 5 (PDE5) Inhibitors

Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs used to treat erectile dysfunction and pulmonary hypertension.[18][19][20][21] The indoline nucleus can be incorporated into the core structure of novel PDE5 inhibitors. The 5-methyl group can provide an additional point of interaction within the active site of the enzyme, potentially leading to improved potency and selectivity.

Workflow for the Synthesis of a Hypothetical Bioactive Molecule

Caption: Synthetic pathway from 5-methylindole to a target bioactive molecule.

Safety and Handling

5-Methylindoline hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Methylindoline hydrochloride is a key synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from 5-methylindole and its versatile reactivity make it a valuable building block for accessing a diverse range of complex molecules. The information provided in this guide is intended to serve as a practical resource for researchers, enabling them to confidently incorporate this compound into their synthetic strategies for the development of novel therapeutics.

References

Click to expand

-

Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. (2021-01-07). OSTI.GOV. Retrieved from [Link]

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Asian Journal of Chemistry, 27(10), 3777-3779.

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015-08-29). Asian Journal of Chemistry. Retrieved from [Link]

- Popa, D. S., Farcas, C. G., Vlase, L., & Dinte, E. (2023). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Molecules, 28(5), 2297.

-

A convenient preparation of indoline. (2025-08-08). ResearchGate. Retrieved from [Link]

-

N-Methyl-O-benzoylhydroxylamine hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

hydrogen. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Design, synthesis and development of PDE5 inhibitors. (n.d.). Aston Research Explorer. Retrieved from [Link]

-

Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024-05-28). MDPI. Retrieved from [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved from [Link]

-

ChemInform Abstract: Design, Synthesis and Structure-Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025-12-12). PubMed. Retrieved from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

-

Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023-04-06). MDPI. Retrieved from [Link]

-

5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (n.d.). Pharmacologyonline. Retrieved from [Link]

-

An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. Retrieved from [Link]

-

SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. (n.d.). biomed.cas.cz. Retrieved from [Link]

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. Retrieved from [Link]

- Method of reactivation of raney nickel. (n.d.). Google Patents.

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

-

Supporting information 1. Materials and Methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The multifunctional role of phosphodiesterase 5 inhibitors in medicine. (2025-10-03). Via Medica Journals. Retrieved from [Link]

-

FTIR and GC-MS spectral analysis of Cucumis dipsaceous Ex. Spach. Ehreb leaves. (2018-02-14). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds [mdpi.com]

- 8. 5-Methylindole(614-96-0) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. phytojournal.com [phytojournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey | MDPI [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomed.cas.cz [biomed.cas.cz]

- 17. biosynth.com [biosynth.com]

- 18. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.aston.ac.uk [research.aston.ac.uk]

- 20. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The multifunctional role of phosphodiesterase 5 inhibitors in medicine | Czapla | Journal of Sexual and Mental Health [journals.viamedica.pl]

Troubleshooting & Optimization

Technical Support Center: 5-Methylindoline Hydrochloride Optimization

Document ID: TS-IND-5M-002 Status: Active Last Updated: 2026-02-03 Scope: Synthesis, Isolation, and Stabilization of 5-Methylindoline HCl

Executive Summary & Core Chemistry

5-Methylindoline hydrochloride (CAS: 55664-78-9) is a critical intermediate, most notably used in the synthesis of the diuretic Indapamide .[1] The transformation from 5-methylindole to the indoline requires the selective reduction of the C2-C3 double bond without reducing the benzene ring or causing N-alkylation.

The "Gribble Reduction" Protocol:

The industry-standard method for this transformation is the reduction of 5-methylindole using Sodium Cyanoborohydride (

-

Why this route? Unlike Sodium Borohydride (

), which can lead to N-alkylation (forming N-ethyl derivatives) in acetic acid, -

Mechanism: The reaction proceeds via the protonation of the indole at C3 to form an electrophilic indolenium cation, which is then trapped by the hydride.

Experimental Workflow (Visualization)

The following diagram outlines the optimized critical path for synthesis and isolation.

Caption: Optimized workflow for the Gribble reduction of 5-methylindole to 5-methylindoline HCl.

Reaction Optimization & Troubleshooting

Symptom A: "I am observing N-ethylated byproducts (N-ethyl-5-methylindoline)."

Diagnosis: Incorrect Reducing Agent or Solvent Contamination.

-

Root Cause: You likely used Sodium Borohydride (

) instead of Sodium Cyanoborohydride ( -

Solution: Switch to

. If you must use

Symptom B: "The reaction stalls at 60-70% conversion."

Diagnosis: Loss of Active Hydride or Temperature Issues.[2]

-

Root Cause:

hydrolyzes slowly in acidic media. If the reaction runs too long or the acetic acid is wet, the hydride is consumed by the solvent/water before reducing the indole. -

Solution:

-

Staggered Addition: Add the reducing agent in 3 portions over 1 hour rather than all at once.

-

Concentration: Ensure the reaction is not too dilute. A concentration of 0.1M - 0.5M with respect to the indole is ideal.

-

Boost: Add an additional 0.5 equivalents of

if the reaction stalls.

-

Symptom C: "The product is turning pink/brown during workup."

Diagnosis: Oxidative Instability.

-

Root Cause: Free-base indolines are electron-rich and prone to auto-oxidation in air, reverting to the indole or forming colored dimers/oligomers.

-

Solution:

-

Speed: Minimize the time the product spends in the free-base form.

-

Inert Atmosphere: Perform the extraction and concentration under Nitrogen or Argon.

-

Antioxidants: Add a trace amount of BHT (butylated hydroxytoluene) to the extraction solvent if scale allows (must be removed later).

-

Immediate Salting: Convert to the stable HCl salt immediately after solvent evaporation.

-

Isolation & Salt Formation Protocol

The physical form of the final product (solid vs. oil) is the most common complaint. Follow this strict protocol to ensure a crystalline solid.

| Parameter | Specification | Reason |

| Extraction Solvent | Dichloromethane (DCM) or Diethyl Ether | High volatility allows easy removal without high heat (which degrades the product). |

| Drying Agent | Critical: Water carryover prevents crystallization of the HCl salt. | |

| Acid Source | 2M HCl in Diethyl Ether or 4M HCl in Dioxane | Do NOT use aqueous HCl. The presence of water yields a hygroscopic gum/oil. |

| Crystallization Temp | Promotes precipitation of the salt. |

Step-by-Step Procedure:

-

Quench: Pour reaction mixture into ice/NaOH (Caution: HCN evolution risk—perform in fume hood). Adjust pH to >10.

-

Extract: Extract 3x with DCM. Wash combined organics with brine.

-

Dry: Dry organics over

for at least 30 minutes. Filter. -

Concentrate: Evaporate solvent in vacuo to obtain the pale yellow oil (Free Base).

-

Salt Formation: Redissolve the oil in a minimal amount of anhydrous diethyl ether or IPA. Cool to

. -

Precipitate: Dropwise add anhydrous HCl (in ether/dioxane) with vigorous stirring. A white precipitate should form immediately.

-

Filter: Collect solid by filtration under inert gas if possible.

Decision Matrix: Impurity Profiling

Use this logic tree to identify impurities based on analytical data (LC-MS / NMR).

Caption: Diagnostic logic for identifying common impurities in 5-methylindoline synthesis.

References

-

Gribble, G. W., et al. (1974).[3] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[3] Journal of the American Chemical Society, 96(25), 7812–7814.

-

Ketcha, D. M., & Lieurance, B. A. (1989).[3] "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters, 30(49), 6833-6836.

-

BenchChem Technical Guide. (2025). "Synthesis and Applications of 2-Methylindolin-1-amine Hydrochloride." (Contextual reference for Indapamide intermediates).

-

Common Organic Chemistry. "Sodium Cyanoborohydride (

) - Reagent Profile." -

Gribble, G. W. (2000).[4] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Purification of crude 5-Methylindoline hydrochloride

Topic: Purification of crude 5-Methylindoline hydrochloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: Purification Protocols for 5-Methylindoline Hydrochloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Introduction: The Scientist's Perspective

Welcome to the Technical Support Center. You are likely here because your crude 5-Methylindoline Hydrochloride is exhibiting coloration (browning), low melting point depression, or residual starting material (5-methylindole) contamination.

The Core Challenge: The purification of 5-methylindoline is a battle against two forces:

-

Similar Solubility Profiles: The starting material (5-methylindole) and the product (5-methylindoline) share similar lipophilicity in many organic solvents, making simple silica chromatography inefficient for bulk purification.

-

Oxidative Instability: Indolines are electron-rich amines. In the presence of air and light, they spontaneously oxidize back to indoles or form colored dimeric species (often red/brown tars).

The Solution: We do not rely on chromatography. We rely on pKa differentials . The pKa of the protonated indole is extremely low (~ -2), while the indoline is a secondary amine with a pKa of ~5-6. We will exploit this >7 log unit difference for a "Chemical Filtration" via Acid-Base extraction, followed by a controlled crystallization.

Phase 1: Initial Assessment & Diagnostics

Q: My crude solid is turning dark brown/red upon standing. Is it ruined? A: Not necessarily, but you must act fast.

-

Diagnosis: This is classic oxidative degradation. The "red" color is often due to trace formation of quinoidal species or coupling products.

-

Action: Do not simply recrystallize a black tar. You must perform the Acid-Base "Reset" (Protocol A) immediately to remove the oxidized impurities, which are often neutral or acidic, before attempting salt formation.

Q: How do I quickly confirm if I have unreacted starting material (5-methylindole)? A: Use 1H NMR , not just TLC.

-

Look for: The C2/C3 protons.

-

5-Methylindole: Discrete aromatic signals at

6.0–7.5 ppm. -

5-Methylindoline: Two distinct triplets (or multiplets) typically around

3.0 ppm (C3-H) and

-

-

Ratio Check: Integration of the C2-indoline triplet vs. the C2-indole proton gives you the molar ratio. If Indole > 5%, proceed to Protocol A.

Phase 2: The Purification Protocols

Protocol A: The Acid-Base "Chemical Filter"

Use this protocol if your crude purity is <95% or if the material is significantly colored.

Logic: We force the basic indoline into the aqueous phase with acid, leaving the non-basic indole and neutral tars in the organic layer.

Step-by-Step:

-

Dissolution: Dissolve your crude 5-methylindoline (free base or salt) in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

The Extraction (Critical Step):

-

The Wash: Separate layers. Keep the Aqueous Layer . Wash the aqueous layer 2x with fresh EtOAc to scavenge any trapped indole.

-

The Release:

-

Cool the aqueous layer to 0°C.[4]

-

Slowly basify with 4M NaOH or Sat. NaHCO3 until pH > 10.

-

Observation: The solution will cloud as the 5-methylindoline free base oils out.

-

-

Recovery: Extract the cloudy aqueous mixture 3x with DCM. Combine DCM layers, dry over

, and concentrate in vacuo to yield the Purified Free Base .

Protocol B: Salt Formation & Recrystallization

Use this to convert the Purified Free Base into the stable Hydrochloride salt.

Step-by-Step:

-

Solvation: Dissolve the Purified Free Base (oil) in a minimal amount of anhydrous Diethyl Ether or Ethanol .

-

Acidification:

-

Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise at 0°C with stirring.

-

Target: Add until the solution tests acidic (pH paper red) and precipitation stops.

-

-

Isolation: Filter the white precipitate under inert atmosphere (Nitrogen/Argon) if possible.

-

Recrystallization (The Polish):

-

Solvent System: Ethanol/Diethyl Ether or Isopropanol (IPA) .

-

Procedure: Dissolve the salt in boiling Ethanol (minimal volume). Remove from heat. Add Diethyl Ether dropwise until persistent cloudiness appears. Cool slowly to room temperature, then -20°C.

-

Result: High-purity white needles.

-

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for purification.

Figure 1: Decision matrix and process flow for the purification of 5-methylindoline hydrochloride.

Phase 3: Troubleshooting Common Failures

Table 1: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Oiling Out | Solvent too polar or cooling too fast. | Re-dissolve in boiling EtOH. Add the anti-solvent (Ether) slower. Seed with a crystal if available. |

| Pink/Red Crystals | Oxidation during crystallization. | Recrystallize again adding a pinch of activated charcoal. Filter hot, then cool. Work under Nitrogen. |

| Low Yield | Product lost in mother liquor. | The HCl salt is partially soluble in EtOH. Cool to -20°C. Do not use water in the solvent system if possible. |

| Sticky Solid | Hygroscopic salt / Residual solvent. | Dry under high vacuum (0.1 mmHg) for 24h. Ensure HCl gas source was anhydrous. |

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use water for recrystallization? A: While indoline salts are soluble in water, water is difficult to remove and promotes hydrolysis/oxidation upon heating. We recommend anhydrous alcohols (EtOH, IPA) . If you must use water, use an IPA/Water mixture (9:1).

Q: Why do you recommend HCl in Ether over aqueous HCl for salt formation? A: Using aqueous HCl introduces water, which requires harsh heating to remove (stripping), promoting degradation. Anhydrous HCl in Ether precipitates the salt instantly as a solid, minimizing thermal stress and trapping fewer impurities.

Q: What is the shelf-life of the purified salt? A: If stored correctly (Desiccator, -20°C, protected from light), the HCl salt is stable for >1 year . The free base degrades within weeks at room temperature.

References

-

Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylated Indoles to Indolines." Journal of the American Chemical Society. Link

-

Young, E. H. (1958). "The isomeric 5-methyl- and 7-methyl-indolines." Journal of the Chemical Society. Link

-

ChemicalBook. (2025).[2] "5-Methylindoline Properties and Safety Data." ChemicalBook Database. Link

-

Sigma-Aldrich. (2025). "Handling and Storage of Indoline Derivatives." Technical Safety Guides. Link

Sources

Preventing oxidation of indoline derivatives during reaction

Ticket Subject: Stability Protocol for Indoline (2,3-Dihydroindole) Derivatives Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The "Indole Trap"

The oxidation of indoline to indole (dehydrogenation) is not merely a side reaction; it is a thermodynamically driven restoration of aromaticity. The pyrrole ring in indole is aromatic (10

This guide provides the mechanistic understanding and operational protocols required to arrest this process.

Module 1: The Mechanistic Root Cause

To prevent oxidation, you must understand the two primary pathways through which it occurs in the laboratory: Radical Abstraction and Metal-Mediated Dehydrogenation .

Pathway A: Metal-Mediated Dehydrogenation (The Cross-Coupling Killer)

If you are attempting Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) on a free indoline, you will likely observe significant indole formation.

-

Mechanism: Pd(II) coordinates to the free amine (N-H).[1]

-

Critical Step:

-Hydride elimination occurs at the C2/C3 position, forming an imine intermediate. -

Result: The imine tautomerizes immediately to the stable indole.[1]

Pathway B: Radical/Aerobic Oxidation

-

Trigger: Dissolved Oxygen (

), Light ( -

Mechanism: Hydrogen atom abstraction at the benzylic C2/C3 position leads to a radical intermediate that is rapidly trapped by oxygen to form peroxides or fully aromatized systems.

Figure 1: The thermodynamic trap. Metal coordination facilitates

Module 2: Pre-Reaction Checklist (Prevention)

The most effective strategy is N-Protection . A free N-H bond is the "handle" that allows both radical abstraction and metal coordination.

Protocol A: Electronic Deactivation (N-Protection)

By attaching an electron-withdrawing group (EWG) to the nitrogen, you reduce the electron density of the ring and sterically hinder metal coordination.

| Protecting Group | Stability Benefit | Removal Difficulty | Recommended For |

| Acetyl (Ac) | High | Moderate (Base hydrolysis) | Storage, General Synthesis |

| Boc (tert-Butyloxycarbonyl) | Very High | Easy (TFA/Acid) | Metal Catalysis (Buchwald) |

| Cbz (Carboxybenzyl) | High | Moderate (Hydrogenolysis) | Orthogonal Protection |

| Tosyl (Ts) | Extreme | Difficult | Harsh Conditions |

Expert Insight: If your synthesis plan allows, always protect the indoline nitrogen before exposing it to Palladium or oxidants. A Boc-protected indoline is significantly more resistant to aromatization than the free base.

Protocol B: Solvent Degassing (The "Zero Oxygen" Rule)

Sparging with a balloon is insufficient for sensitive indoline chemistry. You must remove dissolved oxygen that acts as a radical initiator.

Recommended Method: Freeze-Pump-Thaw

-

Place solvent in a Schlenk flask.

-

Freeze solid using liquid

. -

Apply high vacuum (pump) for 10-15 minutes.

-

Isolate from pump and thaw in warm water (gas bubbles will evolve).

-

Repeat 3 times.

-

Backfill with Argon.

Module 3: Reaction Troubleshooting & Optimization

Scenario: You must perform a reaction on the free indoline (protection is not an option).

1. Catalysis Selection

Avoid heterogeneous catalysts like Pd/C . Palladium on Carbon is an excellent dehydrogenation catalyst and will convert indoline to indole rapidly, even without added oxidants.

-

Alternative: Use homogeneous Pd catalysts with bulky biaryl phosphine ligands (e.g., XPhos , RuPhos ). These ligands facilitate reductive elimination over

-hydride elimination.

2. Purification (The Silica Hazard)

Indolines often turn brown/purple on silica columns. This is due to the acidic nature of silica (

-

Solution: Pre-treat your silica gel with 1-2% Triethylamine (

) in hexanes before loading your compound. This neutralizes acidic sites. Alternatively, use Neutral Alumina .

Module 4: Storage & Handling

If you observe your white indoline solid turning pink or brown, surface oxidation has occurred.

Standard Operating Procedure (SOP) for Storage:

-

Container: Amber glass vial (UV protection).

-

Headspace: Purge with Argon or Nitrogen before capping.

-

Temperature: Store at -20°C.

-

Additives: For long-term storage of solutions, add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% w/w, provided it does not interfere with downstream chemistry.

FAQ: Troubleshooting Guide

Q: I am trying to arylate indoline using Buchwald-Hartwig conditions, but I only isolate the arylated indole. Why?

A: You are experiencing Pd-mediated dehydrogenation (See Module 1). The Pd catalyst inserts into the N-H bond, performs the coupling, but then triggers

-

Fix: Use N-Boc indoline for the coupling (C-H activation) or change the ligand to one that disfavors

. If N-arylation is the goal, the oxidation is competing; switch to a Copper-catalyzed Ullmann-type coupling (CuI/L-Proline), which is less prone to dehydrogenation than Pd.

Q: My product was pure by NMR but decomposed after rotovap. What happened?

A: Trace chloroform (

-

Fix: Use inhibitor-free ether or toluene for workups. Do not heat the water bath above 35°C.

Q: Can I reverse the oxidation if I accidentally formed indole?

A: Yes, but it requires a reduction step. Sodium Cyanoborohydride (

References

-

Palladium-Catalyzed Oxidative Dehydrogenation

-

Indole/Indoline Stability & Oxidation Mechanisms

-

Silica-Mediated Oxidation

-

General Handling & Safety

- Title: Indoline MSDS (Stability and Reactivity).

- Source: Loba Chemie.

-

URL:[Link]

Sources

- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 4. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: 5-Methylindoline Hydrochloride Handling & Workup

[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub for 5-Methylindoline derivatives. This guide addresses the specific challenges associated with 5-Methylindoline Hydrochloride , a reagent frequently used as a scaffold in medicinal chemistry (e.g., for urea, amide, or sulfonamide formation).

Users most frequently encounter issues with incomplete neutralization (free-basing) and oxidative instability (browning/blackening of the reaction mixture).[1] This guide provides self-validating protocols to mitigate these risks.

Chemical Profile

| Property | Data | Implication for Workup |

| State | Hydrochloride Salt (Solid) | Water-soluble; insoluble in non-polar organics (Et₂O, Hexane).[1] |

| pKa (Conjugate Acid) | ~5.85 (Predicted) | Weak base.[1] Requires pH > 8.0 for complete extraction into organic phase.[1] |

| Oxidation Potential | High | Susceptible to dehydrogenation (forming 5-methylindole) or polymerization upon air exposure.[1] |

| Storage | Hygroscopic / Light Sensitive | Store under Argon/Nitrogen at -20°C. |

Core Protocol: The "Free-Basing" Procedure[1]

The Issue: Many reactions (e.g., Buchwald-Hartwig, Nucleophilic Substitution) fail because the HCl salt is insoluble in the organic reaction solvent (DCM, Toluene) or the amine is not nucleophilic until deprotonated.

The Solution: Perform a biphasic neutralization before or in situ during the reaction.

Method A: Ex-Situ Free-Basing (Recommended for sensitive catalysis)

Use this when your catalyst is sensitive to acid or chloride ions.[1]

-

Dissolution: Dissolve 5-Methylindoline HCl in minimal distilled water (approx. 5 mL/g).

-

Basification: Slowly add 1M NaOH or Saturated NaHCO₃ until pH reaches 10–11 .

-

Note: You will observe an oily emulsion forming as the free base liberates.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

-

Warning: Avoid MgSO₄ if the compound is highly acid-sensitive, though Na₂SO₄ is generally safer for indolines.[1]

-

-

Concentration: Evaporate solvent under reduced pressure. Do not heat above 40°C to prevent oxidation.[1] Use the oil immediately.

Method B: In-Situ Neutralization

Use this for robust acylation or sulfonylation reactions.[1]

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points during the workup to prevent yield loss and degradation.

Figure 1: Decision matrix for workup selection based on product basicity and stability indicators.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black upon workup. Is my product gone?

Diagnosis: This indicates oxidative degradation.[1] Indolines are electron-rich and prone to:

-

Dehydrogenation: Converting to 5-methylindole (aromatization).

-

Polymerization: Radical-mediated coupling.[1]

Corrective Action:

-

Immediate: Check LC-MS. If the desired mass is present, the color may be due to trace impurities (high extinction coefficient).

-

Prevention: Perform all workups with degassed solvents.[1] Add a trace amount of antioxidant (e.g., BHT or Ascorbic Acid) during extraction if the compound is notoriously unstable. Avoid prolonged exposure to silica gel, which can catalyze oxidation.

Q2: I cannot remove the unreacted starting material (5-Methylindoline) from my amide product.

Protocol: Leverage the basicity difference.

-

Scenario: You formed an amide (neutral). The starting material is an amine (basic, pKa ~5.8).

-

Procedure: Wash your organic reaction mixture with 1M HCl or 10% Citric Acid .[1]

-

Result: The unreacted 5-methylindoline will protonate and move to the aqueous layer.[1] Your neutral amide product will remain in the organic layer.

Q3: The HCl salt is clumping in my reaction solvent (DCM/THF).

Insight: The salt is ionic and insoluble in non-polar organics.

-

Fix: Switch to Method B (In-Situ Neutralization) described above. Add DIPEA (3.0 equiv) and sonicate for 5 minutes. The mixture should become homogenous or a fine suspension of DIPEA-HCl salt, allowing the reaction to proceed.

Advanced Purification: Removing Metal Catalysts

If using 5-Methylindoline in Buchwald-Hartwig aminations, Palladium (Pd) residues can chelate to the nitrogen, complicating purification.[1]

Scavenging Protocol:

References

-

ChemicalBook. (2023).[1] 5-Methylindoline Properties and Safety Data. Retrieved from [1]

-

PubChem. (2023).[1] Compound Summary: 5-Methylindoline.[1][4][5][6] National Library of Medicine.[1] Retrieved from [1]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Indoles via Dehydrogenation of Indolines. Retrieved from [1]

-

Sigma-Aldrich. (2023).[1] Product Specification: 5-Methylindole (Oxidation Product Reference).[1] Retrieved from [1][6]

Sources

- 1. 5-Methylindole - Wikipedia [en.wikipedia.org]

- 2. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 2-(2-Chlorophenyl)-5-methylindoline | C15H14ClN | CID 3595494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-METHYLINDOLINE | 65826-95-1 [chemicalbook.com]

- 6. 5-Methylindole 99 614-96-0 [sigmaaldrich.com]

Technical Support Center: Purification of 5-Methylindoline Hydrochloride

Here is the technical support guide for the purification of 5-Methylindoline hydrochloride.

Introduction: The Purity Challenge

5-Methylindoline hydrochloride (CAS: N/A for specific salt, Free base: 65826-95-1) is a critical intermediate in the synthesis of bioactive scaffolds.[1] The primary challenge in its purification is separating the target molecule from its oxidized precursor, 5-methylindole , and preventing spontaneous oxidation during handling.

This guide moves beyond generic protocols, utilizing the pKa differential between the indole and indoline moieties to guarantee purity.

Module 1: Diagnosis & Identification

Before initiating purification, confirm the nature of your impurities.

Q: How do I know if my 5-Methylindoline HCl is contaminated?

A: Look for these three primary indicators:

| Indicator | Observation | Diagnosis |

| Visual Appearance | Pink, red, or brown discoloration | Oxidation: Indolines oxidize to indoles or dimers (indigoids) upon air exposure. |

| 1H NMR | Doublet at ~6.4 ppm & ~7.2 ppm | Starting Material: These signals correspond to the C2/C3 protons of 5-methylindole. |

| Solubility | Turbidity in water (pH < 2) | Neutral Impurity: 5-Methylindole is not basic enough to protonate in dilute acid and will precipitate. |

Module 2: The "Gold Standard" Purification Workflow

Directive: Do not rely solely on recrystallization if the starting material (5-methylindole) content is >5%. Use the Acid-Base Partition Protocol first.

Protocol A: Acid-Base Partition (The "pKa Swing")

Mechanism: This method exploits the basicity difference. 5-Methylindoline (pKa ~5) forms a water-soluble salt in dilute acid. 5-Methylindole (pKa ~ -2) remains neutral and stays in the organic layer.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 5-Methylindoline HCl in 1M HCl (10 mL per gram).

-

Why: Ensures the amine is fully protonated and soluble.

-

-

The Wash (Critical): Extract the aqueous acidic solution with Dichloromethane (DCM) or Diethyl Ether (3 x volume).

-

Action: Discard the organic layer.

-

Result: This removes the non-basic 5-methylindole and oxidative dimers.

-

-

Basification: Cool the aqueous layer to 0°C. Slowly add 20% NaOH or saturated Na2CO3 until pH > 10.

-

Observation: The solution will become cloudy as the free base oils out.

-

-

Extraction: Extract the turbid aqueous mixture with DCM (3 x volume). Combine organic layers.

-

Drying & Re-salting:

-

Dry organics over anhydrous

.[2] Filter. -

Cool to 0°C and add 4M HCl in Dioxane (or bubble HCl gas) dropwise.

-

Result: Pure white precipitate of 5-Methylindoline HCl forms.

-

Protocol B: Recrystallization (Final Polish)

Target: Removal of trace inorganic salts and color bodies.

-

Solvent System: Ethanol (solvent) and Diethyl Ether (anti-solvent).

-

Procedure:

-

Dissolve the solid in the minimum amount of boiling Ethanol .

-

Once dissolved, remove from heat.

-

Add Diethyl Ether dropwise until a faint turbidity persists.

-

Add 1-2 drops of Ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then -20°C.

-

-

Filtration: Collect crystals and wash with cold Ether.

Visualizing the Logic

The following diagram illustrates the decision matrix for purification based on impurity profile.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial impurity analysis.

Module 3: Troubleshooting & FAQs

Q1: My product turned pink/red during drying. What happened?

A: This is "Auto-oxidation."

-

Cause: Indolines are electron-rich and susceptible to air oxidation, reverting to the indole form or forming radical dimers (similar to melanin formation).

-

Fix:

-

Always dry the HCl salt, not the free base. The salt is significantly more stable.

-

Dry under high vacuum in the dark.

-

Store under Argon/Nitrogen at -20°C [1].

-

Q2: I have low recovery after recrystallization.

A: You likely used too much polar solvent.

-

Cause: 5-Methylindoline HCl is highly soluble in ethanol and methanol.

-

Fix: Use the Anti-Solvent Method . Dissolve in minimal ethanol, then "crash out" the salt using a non-polar solvent like Diethyl Ether or Hexane. This maximizes yield while keeping impurities in the mother liquor [2].

Q3: Can I use column chromatography?

A: Not recommended for the Hydrochloride salt.

-